4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (PBPD) is an organic compound with a complex molecular structure. It was first synthesized in the early 2000s by a group of chemists from the University of California, Berkeley. The purpose of the synthesis was to create a compound that could be used for a variety of scientific research applications. PBPD has since been used in a variety of scientific research, including biochemical and physiological studies, as well as lab experiments.
Scientific Research Applications
4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and function of proteins, as it has a similar structure to many proteins. It has also been used in biochemical and physiological studies, as it has been found to interact with a variety of proteins and enzymes. This compound has also been used in lab experiments, as it is a relatively stable compound that can be easily synthesized.
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
The compound interacts with RIPK1, inhibiting its function . The specific interaction involves the benzyl groups of the compound being inserted into a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis signaling pathway . Necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . It’s initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .
Pharmacokinetics
It’s worth noting that the compound’s structure, which includes a 6-azaspiro[45]decane skeleton , could potentially influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The inhibition of RIPK1 by this compound can potentially prevent or reduce necroptosis, thereby mitigating the associated pathophysiological disorders . .
Advantages and Limitations for Lab Experiments
4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It also has a complex molecular structure, which makes it an ideal model compound for studying the structure and function of proteins. However, this compound also has some limitations. It is not water soluble, so it must be dissolved in an organic solvent before use. It is also relatively expensive, so it may not be feasible for use in large-scale experiments.
Future Directions
The potential future directions for 4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid are numerous. It could be used in further biochemical and physiological studies to better understand its mechanism of action. It could also be used for drug development, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, it could be used in a variety of lab experiments, such as protein structure and function studies, as well as gene expression and cell proliferation studies. Finally, it could be used in combination with other compounds to create novel compounds with unique properties.
Synthesis Methods
4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is synthesized through a multi-step process. The first step involves the reaction of 4-phenylbenzoyl chloride and 1-bromo-8-propyl-4,8-diazaspiro[4.5]decane. This reaction yields 4-(4-phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane, which is then treated with aqueous hydrochloric acid to produce this compound. The entire synthesis process is relatively straightforward and can be completed in a few hours.
properties
IUPAC Name |
4-(4-phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-2-14-25-15-12-24(13-16-25)26(21(17-30-24)23(28)29)22(27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOKGGJEMONONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.